molecular formula C19H18N4OS2 B13366317 3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13366317
M. Wt: 382.5 g/mol
InChI Key: ZSBVHYSAFLTWQQ-UHFFFAOYSA-N
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Description

4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a triazolothiadiazole ring, and a phenyl ethyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolothiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiadiazole ring. Common reagents used in this step include hydrazine derivatives and thiocarbonyl compounds.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative.

    Attachment of the Phenyl Ethyl Ether Moiety: This step involves the etherification of the phenyl group with an ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolothiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The phenyl ethyl ether moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether
  • 4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether

Uniqueness

4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4OS2/c1-2-24-16-10-8-15(9-11-16)18-22-23-17(20-21-19(23)26-18)13-25-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3

InChI Key

ZSBVHYSAFLTWQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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